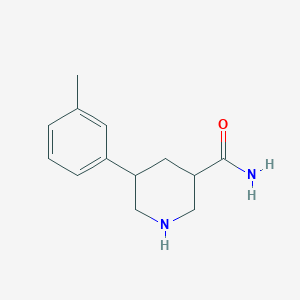

5-(3-Methylphenyl)piperidine-3-carboxamide

Description

5-(3-Methylphenyl)piperidine-3-carboxamide is a piperidine-based carboxamide derivative featuring a 3-methylphenyl substituent at the 5-position of the piperidine ring. For instance, Aleplasinin (a related indole derivative with a 5-(3-methylphenyl) group) is under investigation for Alzheimer’s disease treatment . The compound’s core structure allows for versatile modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

5-(3-methylphenyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-9-3-2-4-10(5-9)11-6-12(13(14)16)8-15-7-11/h2-5,11-12,15H,6-8H2,1H3,(H2,14,16) |

InChI Key |

FCJHMTOYZOCSHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(CNC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)piperidine-3-carboxamide typically involves the reaction of 3-methylphenylpiperidine with a carboxamide group. One common method involves the use of piperidine-3-carboxylic acid as a starting material, which is then reacted with 3-methylphenylamine under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biological processes, such as bone resorption in the case of osteoporosis .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 5-(3-Methylphenyl)piperidine-3-carboxamide and related compounds:

Full name: 1-[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylthiophene-3-sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

*Full name: 1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide

Key Observations:

- In contrast, sulfonyl and oxadiazole groups (e.g., ) increase molecular weight and polarity, likely reducing CNS activity.

- Electron-Withdrawing Groups : The trifluoromethyl-pyridinyloxy substituent in improves metabolic stability but may reduce solubility.

- Heterocyclic Variations: Pyrimidine () or imidazole cores () alter binding affinities, with triazeno derivatives showing anticancer activity via alkylation after metabolic activation .

Biological Activity

5-(3-Methylphenyl)piperidine-3-carboxamide is a chemical compound with significant potential in medicinal chemistry. Characterized by its piperidine ring and specific functional groups, this compound has garnered attention for its diverse biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of approximately 218.29 g/mol. The compound features a piperidine ring substituted with a 3-methylphenyl group and a carboxamide functional group, which contribute to its unique biological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially comparable to established analgesics like fentanyl, which belongs to the same structural class of compounds .

- Anti-inflammatory Activity : There is evidence supporting its role in inhibiting inflammatory pathways, possibly through interactions with cyclooxygenase (COX) enzymes .

- Antidepressant Potential : The structural similarity to other piperidine derivatives suggests potential applications in treating depression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various receptors and enzymes involved in pain and inflammation pathways.

Interaction Studies

Initial interaction studies have suggested that the compound may influence the COX-2 pathway, which is crucial in mediating inflammatory responses. The IC values for COX-2 inhibition are reported to be comparable to those of standard anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-methylphenyl)piperidine-3-carboxamide | CHNO | Potential antidepressant |

| 1-(3-Methylphenyl)methylpiperidine-3-carboxamide | CHNO | Variation in substitution pattern; different pharmacological profile |

| 5-(4-Methylphenyl)piperidine-3-carboxamide | CHNO | Similar core structure but different phenyl substitution |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound. For instance:

- Analgesic Activity : In experimental models, the compound demonstrated significant antinociceptive effects in mice, suggesting its potential as a new analgesic agent.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models indicated that the compound effectively reduced inflammation, further supporting its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.